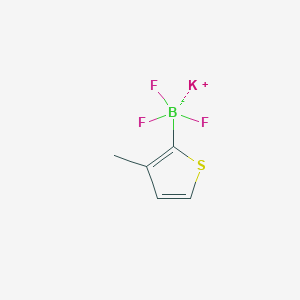

Potassium trifluoro(3-methylthiophen-2-yl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro-(3-methylthiophen-2-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3S.K/c1-4-2-3-10-5(4)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCULSLAMBWURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CS1)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3KS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Potassium trifluoro(3-methylthiophen-2-yl)borate can be synthesized through the reaction of organoboronic acids with potassium bifluoride (KHF2). This method involves the fluorination of the boronic acid to form the trifluoroborate salt . The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Potassium trifluoro(3-methylthiophen-2-yl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox processes depending on the reaction conditions and reagents used.

Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and the reactions are often carried out under inert atmospheres to prevent oxidation.

Scientific Research Applications

Potassium trifluoro(3-methylthiophen-2-yl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates, known for their applications in organic synthesis. This compound features a trifluoroborate group attached to a methylthiophene moiety.

Structure and Properties

This compound has a molecular weight of 204.07 g/mol and the molecular formula . The IUPAC name for this compound is potassium; trifluoro-(3-methylthiophen-2-yl)boranuide . Its SMILES notation is B-(F)(F)F.[K+] .

Applications in Scientific Research

This compound is primarily used in organic synthesis, particularly in cross-coupling reactions.

Cross-coupling Reactions: It serves as a reagent in cross-coupling reactions, enabling the formation of complex organic molecules. Specifically, potassium trifluoro(pyrimidin-2-yl)borate undergoes substitution reactions, especially in Suzuki-Miyaura cross-coupling reactions, to couple trifluoroborates with aryl or vinyl halides in the presence of a palladium catalyst. These reactions typically occur under mild conditions using reagents like aryl or vinyl halides, a palladium catalyst (e.g., palladium acetate), a base (e.g., potassium carbonate), and a solvent (e.g., ethanol or water). The major products are biaryl or aryl-vinyl compounds, which are valuable intermediates in synthesizing pharmaceuticals, agrochemicals, and organic materials.

** المثلية ** Potassium trifluoro(pyrimidin-2-yl)borate is utilized in organic synthesis for carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.

Biological Activity: Boron-containing compounds, including Potassium trifluoro(pyrimidin-2-yl)borate, have garnered attention for their potential biological activities. This compound can be synthesized through the reaction of pyrimidine derivatives with trifluoroborate reagents, resulting in a stable compound characterized by its trifluoroborate group, which enhances its reactivity in organic synthesis and biological interactions. The biological activity is attributed to its ability to act as a Lewis acid, forming complexes with biomolecules and influencing biochemical pathways. The pyrimidine moiety can interact with nucleophiles, potentially modulating enzyme activities or receptor interactions.

Related Research: Research indicates the trifluoroborate group enhances interaction with electrophiles, making it an effective reagent in various coupling reactions. Studies on similar compounds suggest potential interactions with biological targets.

Example Case Study: In one study, the effects of Potassium trifluoro(pyrimidin-2-yl)borate on cancer cell lines were investigated. The results indicated that the compound exhibited significant cytotoxicity against various tumor cells, suggesting its potential as an anticancer agent.

Comparison with Other Compounds:

| Compound | Biological Activity |

|---|---|

| Potassium trifluoro(pyrimidin-2-yl)borate | Antitumor activity |

| This compound | Acetylcholinesterase inhibition |

| Potassium trifluoro(4-(1,3-thiazol-2-ylamine)phenyl)borate | Antimicrobial properties |

Mechanism of Action

The primary mechanism of action for potassium trifluoro(3-methylthiophen-2-yl)borate in chemical reactions involves its role as a nucleophilic partner in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Trifluoroborate salts are versatile reagents in organic synthesis. Below is a detailed comparison of potassium trifluoro(3-methylthiophen-2-yl)borate with structurally analogous compounds, focusing on heteroatom effects, substituent positioning, and reactivity.

Structural and Electronic Comparisons

Key Compounds Analyzed :

Potassium trifluoro(5-methylfuran-2-yl)borate (CAS: 1111213-54-7): Oxygen-containing heterocycle with a 5-methyl substituent .

Potassium trifluoro(1-methylindol-2-yl)borate (CAS: 1428884-67-6): Nitrogen-containing indole derivative .

Potassium trifluoro(4-methoxyphenyl)borate (CAS: 192863-36-8): Methoxy-substituted phenyl ring .

Potassium trifluoro((4-fluorophenyl)ethynyl)borate (CAS: N/A): Ethynyl-linked fluorophenyl group .

Table 1: Structural and Spectral Comparison

Key Observations :

- The ¹⁹F NMR shift of the thiophene derivative (-136.2 ppm) is slightly upfield compared to furan analogs (-135.0 ppm), reflecting sulfur’s polarizability .

- Substituent Positioning : Methyl groups at the 3-position on thiophene or 5-position on furan influence steric and electronic profiles. For example, the 3-methyl group in thiophene may hinder ortho-substitution in cross-couplings .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

- Thiophene Derivatives : The electron-rich thiophene core facilitates oxidative addition with palladium catalysts, but sulfur may coordinate to metals, requiring optimized ligands (e.g., bulky phosphines) to prevent catalyst poisoning .

- Furan Derivatives : Less electron-rich than thiophene, leading to slower coupling rates but fewer side reactions .

- Indole Derivatives : Nitrogen’s lone pairs can stabilize transition states, enhancing coupling efficiency with aryl halides .

Table 2: Comparative Reactivity in Model Suzuki-Miyaura Reactions

Biological Activity

Potassium trifluoro(3-methylthiophen-2-yl)borate, also referred to as RBF3K, is a compound of interest due to its potential biological activities and applications in pharmacology. This article aims to present a detailed overview of its biological activity, including toxicological investigations, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, which is known for its π-excessive properties. This structure makes it a suitable candidate for various biochemical interactions and applications in medicinal chemistry.

Toxicological Investigations

A significant study evaluated the acute toxicity and pharmacological effects of RBF3K in mice. The compound was administered in varying doses (25, 50, and 100 mg/kg) via oral route, with subsequent assessments conducted after 72 hours. Key findings included:

- Lethality : No significant lethality was observed across all doses tested.

- Biochemical Parameters : Measurements of plasma aspartate and alanine aminotransferase activities, urea, and creatinine levels indicated no notable differences between treated and control groups (Table 1).

| Parameter | Control Group | 25 mg/kg | 50 mg/kg | 100 mg/kg |

|---|---|---|---|---|

| Aspartate Aminotransferase | Normal | Normal | Normal | Normal |

| Alanine Aminotransferase | Normal | Normal | Normal | Normal |

| Urea | Normal | Normal | Normal | Normal |

| Creatinine | Normal | Normal | Normal | Normal |

- Lipid Peroxidation : Levels remained consistent with control, indicating no oxidative stress induced by the compound.

- Enzyme Activities : Activities of catalase and glutathione S-transferase were unaffected by RBF3K exposure.

Pharmacological Properties

The pharmacological profile of RBF3K was further explored through its antinociceptive properties. The study demonstrated that RBF3K exhibited significant pain-relieving effects in various pain models without altering motor performance or engaging major endogenous analgesic systems such as cholinergic or opioid pathways. Notably:

- Independence from Opioid System : Administration of naloxone did not affect the antinociceptive response, suggesting a unique mechanism of action.

- Cholinergic System Involvement : Atropine administration also failed to interfere with pain relief, reinforcing the compound's distinct pharmacological pathway.

Case Studies and Research Findings

Recent literature has highlighted the versatility of organotrifluoroborates like RBF3K in cross-coupling reactions, particularly in synthesizing biologically active compounds. For instance:

Q & A

Q. What are the optimized synthetic routes for Potassium trifluoro(3-methylthiophen-2-yl)borate, and how can purity be ensured?

The synthesis typically involves reacting 3-methylthiophen-2-ylboronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium under controlled pH (neutral to slightly basic) and moderate temperatures (20–40°C). A base such as potassium carbonate is often added to stabilize the trifluoroborate anion . For purification, crystallization is preferred due to the compound’s limited solubility in organic solvents. Continuous Soxhlet extraction may improve yield by separating inorganic byproducts . Purity is validated via elemental analysis, NMR (¹⁹F and ¹¹B), and ICP-MS to confirm the absence of residual boron or fluoride impurities .

Q. How is this compound characterized structurally and spectroscopically?

Structural confirmation requires a combination of techniques:

- X-ray crystallography : Single-crystal XRD with SHELX refinement (e.g., SHELXL for small-molecule structures) resolves bond lengths and angles, particularly the B–F and B–C(thiophene) distances .

- NMR spectroscopy : ¹¹B NMR shows a characteristic quartet (~3 ppm) for trifluoroborate, while ¹⁹F NMR exhibits a singlet due to equivalent fluorine atoms. ¹H/¹³C NMR confirms the thiophene substituents .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M⁻ + K⁺]) and fragmentation patterns .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

As a stable organoboron reagent, it facilitates C–C bond formation with aryl/heteroaryl halides. The trifluoroborate group enhances stability against protodeboronation compared to boronic acids. Key applications include synthesizing biaryl or heterobiaryl scaffolds in pharmaceuticals. Optimized conditions involve Pd catalysts (e.g., Pd(PPh₃)₄), mild bases (K₂CO₃), and polar aprotic solvents (THF/DMF) at 60–80°C .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., protodeboronation or oxidative side reactions) be minimized during synthesis?

- Protodeboronation : Use degassed solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis. Adjust pH to neutral (pH 7–8) to avoid acid- or base-induced decomposition .

- Oxidative pathways : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to sequester trace metals. Monitor reaction progress via in situ ¹¹B NMR to detect intermediates .

- Byproduct formation : Optimize stoichiometry (e.g., 1.3 equiv KHF₂) and reaction time (2–4 hours) to favor trifluoroborate formation over boronic acid retention .

Q. What strategies enhance the compound’s stability under varying storage or reaction conditions?

- Thermal stability : Store at 2–8°C in airtight, desiccated containers to prevent moisture absorption. DSC analysis shows decomposition >150°C .

- Solvent compatibility : Avoid protic solvents (e.g., MeOH/H₂O) for long-term storage. Use anhydrous DMSO or acetonitrile for reaction stocks .

- Light sensitivity : Protect from UV exposure using amber glassware, as thiophene derivatives are prone to photodegradation .

Q. How can contradictions in crystallographic data (e.g., disordered fluorine atoms) be resolved?

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered F atoms with occupancy constraints. Apply anisotropic displacement parameters (ADPs) to improve accuracy .

- Validation tools : Cross-check with Hirshfeld surface analysis (CrystalExplorer) and residual density maps (≤0.3 eÅ⁻³) .

- Complementary data : Validate XRD results with solid-state NMR (¹⁹F MAS NMR) to confirm fluorine environments .

Q. Methodological Notes

- Synthetic troubleshooting : If yields drop below 60%, check KHF₂ purity (≥98%) and ensure boronic acid is fully converted via TLC (silica, eluent: hexane/EtOAc 4:1) .

- Cross-coupling optimization : Screen ligands (e.g., SPhos) for sterically hindered substrates. For electron-deficient aryl halides, increase temperature to 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.